(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-bromophenyl)methanone
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Overview
Description
3’-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a complex organic compound with the molecular formula C21H22BrNO3 and a molecular weight of 416.31 g/mol . This compound is characterized by the presence of a bromine atom, a benzophenone core, and a spirocyclic structure containing both oxygen and nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multiple steps:
Formation of the Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction.
Introduction of the Spirocyclic Structure: The spirocyclic structure is introduced through a nucleophilic substitution reaction, where the spirocyclic amine reacts with an appropriate electrophile.
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
3’-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3’-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
4’-Bromo-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone: Similar structure with a different position of the bromine atom.
3-Chloro-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone: Chlorine atom instead of bromine.
2-Cyano-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone: Cyano group instead of bromine.
Uniqueness
3’-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is unique due to its specific bromine substitution and spirocyclic structure, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(3-bromophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3/c22-18-6-3-5-16(14-18)20(24)19-7-2-1-4-17(19)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNFLNQUCJMRDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643757 |
Source
|
Record name | (3-Bromophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-97-0 |
Source
|
Record name | (3-Bromophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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